molecular formula C24H16N8O B255954 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

カタログ番号 B255954
分子量: 432.4 g/mol
InChIキー: YMMUTXOTCZVSCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, also known as PP2, is a potent and selective inhibitor of the Src family of tyrosine kinases. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

作用機序

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile works by inhibiting the activity of the Src family of tyrosine kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these kinases, 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins involved in cell growth and proliferation, including the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R). 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One of the main advantages of using 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile in lab experiments is its selectivity for the Src family of tyrosine kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of using 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for research on 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile. One area of interest is the development of more potent and selective inhibitors of the Src family of tyrosine kinases. Another area of interest is the investigation of the potential use of 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile and its potential use in the treatment of other diseases.

合成法

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be synthesized using a variety of methods, including the reaction of 2,3-dicyano-5,6-diaminopyrazine with 2-bromo-1-phenylethane and 4-chloro-6,7-dimethoxyquinazoline in the presence of a palladium catalyst. Other methods include the reaction of 2,3-dicyano-5,6-diaminopyrazine with 2-bromoethyl phenyl sulfide and 4-chloro-6,7-dimethoxyquinazoline in the presence of a copper catalyst.

科学的研究の応用

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

特性

製品名

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

分子式

C24H16N8O

分子量

432.4 g/mol

IUPAC名

6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C24H16N8O/c25-12-17-18(13-26)30-23-20(28-17)19(21(27)32(23)11-10-14-6-2-1-3-7-14)22-29-16-9-5-4-8-15(16)24(33)31-22/h1-9H,10-11,27H2,(H,29,31,33)

InChIキー

YMMUTXOTCZVSCC-UHFFFAOYSA-N

異性体SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=CC=CC=C5N4)N

SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=CC=CC=C5N4)N

正規SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=CC=CC=C5N4)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。